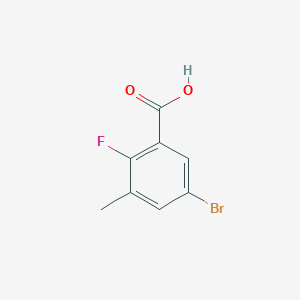

5-Bromo-2-fluoro-3-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and a methyl group on the benzene ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-methylbenzoic acid typically involves the bromination and fluorination of 3-methylbenzoic acid. One common method includes:

Bromination: 3-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to ensure high-quality product.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (bromine and fluorine).

Oxidation and Reduction: While the carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, the aromatic ring itself is relatively stable under mild conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or borane complexes.

Coupling Reactions: Palladium catalysts with boronic acids or alkenes.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoic acids.

Oxidation Products: Benzoic acid derivatives with higher oxidation states.

Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Material Science: Precursor for the synthesis of polymers and advanced materials.

Biology and Medicine:

Drug Development: Potential use in the design of new drugs due to its ability to interact with biological targets.

Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.

Industry:

Agrochemicals: Intermediate in the production of herbicides and pesticides.

Dyes and Pigments: Used in the synthesis of colorants for various applications.

Wirkmechanismus

The mechanism by which 5-Bromo-2-fluoro-3-methylbenzoic acid exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity to molecular targets, influencing pathways such as signal transduction or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-2-fluorobenzoic acid

- 3-Bromo-2-fluorobenzoic acid

- 2-Fluoro-3-methylbenzoic acid

Comparison: 5-Bromo-2-fluoro-3-methylbenzoic acid is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions.

Biologische Aktivität

5-Bromo-2-fluoro-3-methylbenzoic acid (CAS No. 194804-90-5) is a halogenated aromatic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with other compounds.

Molecular Characteristics

- Molecular Formula : C₈H₆BrF O₂

- Molecular Weight : 233.034 g/mol

- Log P (octanol-water partition coefficient) : 2.5948 (indicating moderate lipophilicity)

Target of Action

Benzoic acid derivatives, including this compound, are known to interact with various enzymes and receptors in biological systems. The specific targets for this compound remain under investigation, but it is expected to exhibit similar behaviors to other benzoic acid derivatives.

Mode of Action

The compound may react via SN1 or SN2 pathways, depending on the degree of substitution on the aromatic ring. This reactivity is crucial for its interactions with biological targets.

Biochemical Pathways

The compound can potentially influence various biochemical reactions and pathways, particularly those related to inflammation and metabolic processes.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Blood-Brain Barrier (BBB) Penetration : Classified as BBB permeant, indicating potential central nervous system activity.

- P-glycoprotein Substrate : Not identified as a substrate for P-glycoprotein, which may enhance its absorption and distribution profile in the body.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Enzyme Inhibition

This compound does not inhibit major cytochrome P450 enzymes (CYPs), such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This characteristic may reduce the likelihood of drug-drug interactions.

Anti-inflammatory Activity

Similar compounds have demonstrated the ability to modulate inflammatory pathways and exhibit agonistic activity on peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation.

Comparative Activity Analysis

A comparative analysis of various benzoic acid derivatives indicates that halogen substitutions significantly enhance biological activity. The following table summarizes the comparative activity of different compounds:

| Compound | EC50 (µM) | Activity Description |

|---|---|---|

| This compound | <5 | Significant cellular activity in luciferase assays |

| 4-Bromo analog | 0.5 | Enhanced anti-inflammatory properties |

| Non-halogenated analog | >10 | Reduced efficacy |

Case Studies and Research Findings

- Study on SGLT2 Inhibitors : Research involving derivatives of benzoic acids has indicated that halogenated variants could play a role in developing glucose-lowering agents for diabetes therapy. The structural similarities suggest potential applications in SGLT2 inhibitor development .

- Industrial Scale-Up : A recent study highlighted the industrial synthesis of related compounds for therapeutic applications, emphasizing the need for scalable production methods while maintaining high yields .

- High Throughput Screening : Various benzoic acid derivatives have been evaluated through phenotypic high-throughput screening assays, demonstrating significant potency against specific biological targets .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

5-Bromo-2-fluoro-3-methylbenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It can be used to produce various derivatives that exhibit enhanced biological activity. For instance:

| Synthesis Method | Conditions | Yield |

|---|---|---|

| Esterification with Isopropanol | Acid catalyst (e.g., sulfuric acid), 100°C | Up to 89% |

This compound has been utilized in various synthetic pathways, contributing to the development of pharmaceuticals and agrochemicals.

Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested as a biochemical probe, showing significant reductions in enzyme activity at varying concentrations. This suggests its potential utility in drug development targeting metabolic disorders.

Antimicrobial Properties : Case studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens. In vitro studies have shown moderate action against fungi such as Candida albicans and bacteria like Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values suggest that some derivatives may be more effective than existing treatments .

Therapeutic Applications

The potential therapeutic applications of this compound are being explored in several areas:

- Anti-inflammatory Agents : Derivatives based on this compound have shown promise as anti-inflammatory agents in preclinical models, highlighting their versatility in medicinal chemistry .

- Cancer Research : Novel derivatives have been tested for antiproliferative activities against cancer cell lines, indicating potential use in oncology .

Eigenschaften

IUPAC Name |

5-bromo-2-fluoro-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASLKUKYXZAJOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.